molecular formula C13H13N3O B2815342 N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide CAS No. 1252407-01-4

N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B2815342
CAS No.: 1252407-01-4
M. Wt: 227.267
InChI Key: QNCWXOBTDVMGNY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound that features an indole ring, a cyanomethyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide typically involves the reaction of indole derivatives with cyanomethyl and methylacetamide groups under specific conditions. One common method involves the use of Rh(III)-catalyzed C–H functionalization reactions, which provide high regioselectivity and yield . The reaction conditions often include the use of propargyl alcohols as C1 synthons and N-methoxycarbamoyl indoles as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The cyanomethyl group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the cyanomethyl group can yield primary amines.

Scientific Research Applications

N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with various molecular targets. The indole ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. The cyanomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide is unique due to the presence of the cyanomethyl group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-16(7-6-14)13(17)8-10-9-15-12-5-3-2-4-11(10)12/h2-5,9,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCWXOBTDVMGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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